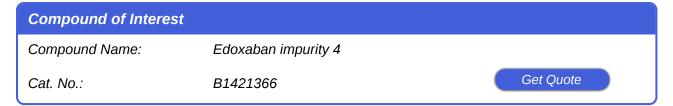


An In-depth Technical Guide to the Identification and Characterization of Edoxaban Impurities

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Introduction

Edoxaban is an oral anticoagulant that functions as a direct inhibitor of factor Xa. The control of impurities in the final drug product is a critical aspect of pharmaceutical development and manufacturing, ensuring the safety and efficacy of the medication. The term "Edoxaban impurity 4" is ambiguous, with scientific literature and commercial suppliers referring to several different molecules by this designation. This guide provides a comprehensive overview of the available technical information for the potential identities of Edoxaban impurity 4, targeting researchers, scientists, and drug development professionals.

Section 1: Edoxaban Impurity 4 (CAS: 480452-36-6)

This compound is frequently listed by chemical suppliers as "**Edoxaban impurity 4**". It is a process-related impurity or an intermediate in the synthesis of Edoxaban.

Data Presentation



Identifier	Value
Chemical Name	tert-Butyl ((1R,2S,5S)-2-(2-((5-chloropyridin-2-yl)amino)-2-oxoacetamido)-5- (dimethylcarbamoyl)cyclohexyl)carbamate[1]
CAS Number	480452-36-6[1][2][3][4][5]
Molecular Formula	C21H30CIN5O5[1][4][5]
Molecular Weight	467.95 g/mol [4]

Experimental Protocols

Synthesis and Characterization:

The synthesis of this impurity is related to the synthesis of Edoxaban itself and involves the coupling of the diamine cyclohexane backbone with the chloropyridine and oxalamide moieties. Characterization is typically performed using techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure and purity.

Analytical Method - HPLC:

A general approach for the detection and quantification of Edoxaban and its impurities involves Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size)[6][7]
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol)[6][7][8]. The exact gradient or isocratic conditions would be optimized to achieve separation from Edoxaban and other impurities.
- Flow Rate: Typically around 1.0 mL/min[7].
- Detection: UV detection at a wavelength where Edoxaban and its impurities have significant absorbance, such as 291 nm[6][7].



• Column Temperature: Maintained at a constant temperature, for instance, 30°C, to ensure reproducibility[8].

Section 2: N-Nitroso Edoxaban Impurities

Nitrosamine impurities are a class of genotoxic impurities that are of significant concern in pharmaceuticals. There appear to be different structures referred to as N-Nitroso Edoxaban impurities.

Data Presentation

N-Nitroso Edoxaban Impurity 4 (Structure A)

Identifier	Value
Chemical Name	2-Bromo-5-nitroso-4,5,6,7- tetrahydrothiazolo[5,4-c]pyridine
Molecular Formula	C6H6BrN3OS
Molecular Weight	248.1 g/mol

N-Nitroso Edoxaban Impurity (Structure B)

Identifier	Value
Chemical Name	N1-(5-chloropyridin-2-yl)-N2-((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-nitroso-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide[9][10]
Molecular Formula	C23H27CIN8O5S[9][10]
Molecular Weight	563.03 g/mol [9][10]

Experimental Protocols

Formation and Control:



Nitrosamine impurities can form when secondary or tertiary amines react with nitrous acid. In the context of Edoxaban synthesis, the tertiary amine in the tetrahydrothiazolopyridine ring system is a potential site for nitrosation. Control strategies involve risk assessments of the manufacturing process, sourcing of raw materials, and the development of sensitive analytical methods for their detection and quantification at trace levels.

Analytical Method - LC-MS/MS:

Due to their potential genotoxicity, nitrosamine impurities are typically monitored at very low levels using highly sensitive analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

- Chromatography: RP-HPLC is used for separation.
- Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is often employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for the target nitrosamine impurity would be monitored.

Section 3: 4-epi-Edoxaban

Edoxaban has three chiral centers, leading to the possibility of eight stereoisomers. 4-epi-Edoxaban is one of these diastereomers and is a critical impurity to control.[11][12]

Data Presentation

Identifier	Value
Synonyms	Edoxaban (SRR)-Isomer[13][14]
CAS Number	1255529-26-0[13][14][15][16]
Molecular Formula	C24H30CIN7O4S[13][16]
Molecular Weight	548.1 g/mol [13]

Experimental Protocols

Synthesis and Characterization:



The synthesis of chiral impurities like 4-epi-Edoxaban often involves stereoselective synthetic routes or the resolution of racemic mixtures.[11][12] Characterization requires techniques that can distinguish between stereoisomers, such as chiral HPLC, as well as standard structural elucidation methods like NMR and MS.

Analytical Method - Chiral HPLC:

The separation and quantification of stereoisomeric impurities necessitate the use of chiral chromatography.

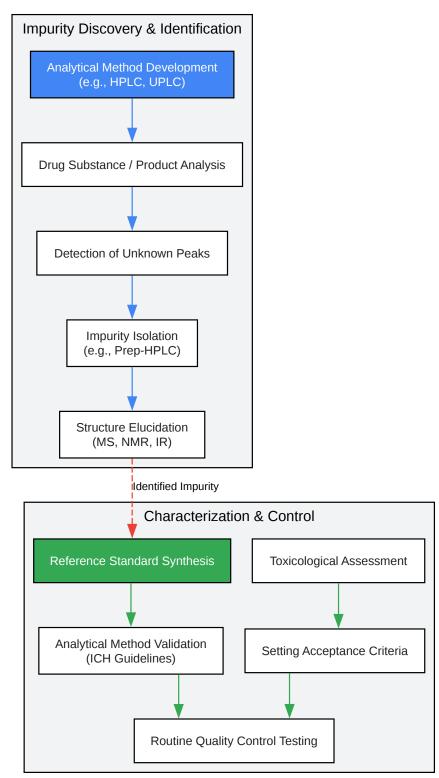
- Column: A chiral stationary phase (CSP) column is required. The selection of the appropriate chiral column is a critical step in method development.
- Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., ethanol, isopropanol) is commonly used.
- Detection: UV detection is typically employed.

Visualization of Impurity Analysis Workflow

The following diagram illustrates a general workflow for the identification, characterization, and control of impurities in a pharmaceutical compound like Edoxaban.



General Workflow for Pharmaceutical Impurity Analysis



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Caption: General Workflow for Pharmaceutical Impurity Analysis



Conclusion

The accurate identification and control of impurities are paramount in ensuring the quality and safety of Edoxaban. The ambiguity surrounding "Edoxaban impurity 4" highlights the importance of using precise identifiers such as CAS numbers in scientific and commercial communication. This guide provides a detailed overview of the distinct chemical entities that may be referred to by this name, along with relevant analytical methodologies. For definitive identification and further research, it is crucial for scientists and professionals to specify the exact impurity of interest.

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